molecular formula C12H18ClN B1451881 [1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine CAS No. 1019578-92-7

[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine

Cat. No. B1451881
CAS RN: 1019578-92-7
M. Wt: 211.73 g/mol
InChI Key: AMPFDKPDUZCDIJ-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)ethylamine” is a chemical compound with the CAS Number: 1019578-92-7 . It has a molecular weight of 211.73 . The IUPAC name for this compound is N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine .


Molecular Structure Analysis

The InChI code for “1-(2-Chlorophenyl)ethylamine” is 1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)ethylamine” is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Anticancer Applications

A notable application of derivatives of 1-(2-Chlorophenyl)ethylamine is in the development of anticancer agents. For instance, novel 1,2,4-triazolin-3-one derivatives containing the 2-(4-chlorophenyl) group showed promising cytotoxic effects against various human tumor cell lines including leukemia, lung cancer, renal cancer, and breast cancer. This indicates the potential of these compounds in cancer treatment and drug development (Kattimani et al., 2013).

Synthesis and Characterization of Compounds

Research also focuses on the synthesis and characterization of various derivatives of 1-(2-Chlorophenyl)ethylamine for diverse applications. One such study involves the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes, highlighting the compound's utility in complex chemical reactions and synthesis processes (Knight et al., 1997).

Catalysis and Ligand Applications

In the field of catalysis, derivatives of 1-(2-Chlorophenyl)ethylamine have been used. For example, N,N-bis[chloro(aryl)phosphino]amines, related to the compound , were synthesized and used as ligands in chromium-catalyzed oligomerization of ethene, showing the compound's relevance in catalytic processes (Höhne et al., 2017).

Novel Chemical Syntheses

The compound and its derivatives are also integral in novel chemical syntheses. For example, the synthesis and evaluation of new 1,2-dihydropyridin-3-carbonitrile and nicotinonitrile derivatives, which involved reactions with derivatives of 2-chlorophenyl, were studied for their potential cytotoxic effects against tumor cell lines (Flefel et al., 2015).

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPFDKPDUZCDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(C)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Chlorophenyl)ethyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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